REACTION_CXSMILES
|
[CH2:1]([CH:3]1[NH:12][C:11]2[C:6](=[CH:7][C:8]([F:13])=[CH:9][CH:10]=2)[NH:5][C:4]1=[O:14])[CH3:2].O1CCOCC1.ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>C([O-])(O)=O.[Na+].O>[CH2:1]([C:3]1[C:4](=[O:14])[NH:5][C:6]2[C:11]([N:12]=1)=[CH:10][CH:9]=[C:8]([F:13])[CH:7]=2)[CH3:2] |f:3.4|
|
Name
|
|
Quantity
|
60.61 g
|
Type
|
reactant
|
Smiles
|
C(C)C1C(NC2=CC(=CC=C2N1)F)=O
|
Name
|
|
Quantity
|
1350 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
75.91 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at rt
|
Type
|
CUSTOM
|
Details
|
for 2.5 h
|
Duration
|
2.5 h
|
Type
|
CONCENTRATION
|
Details
|
At this time, the mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a brown residue
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3 (1 L)
|
Type
|
CUSTOM
|
Details
|
to give a light green solid
|
Type
|
ADDITION
|
Details
|
well mixed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with saturated aqueous NaHCO3 (500 mL)
|
Type
|
CUSTOM
|
Details
|
to give an off-white solid
|
Type
|
ADDITION
|
Details
|
well mixed
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water (1 L)
|
Type
|
CUSTOM
|
Details
|
air-dried overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum at 22° C. for 2 h
|
Duration
|
2 h
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C(NC2=CC(=CC=C2N1)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 56.87 g | |
YIELD: PERCENTYIELD | 94.8% | |
YIELD: CALCULATEDPERCENTYIELD | 94.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |